molecular formula C15H22ClN3 B12232202 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B12232202
M. Wt: 279.81 g/mol
InChI Key: NCJUACAWIGGVCI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-phenylethanamine in the presence of a suitable catalyst to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-3,5-dinitrobenzamide
  • N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide
  • N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-(4-nitrophenoxy)acetamide

Uniqueness

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride stands out due to its unique structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-3-18-12-15(13(2)17-18)11-16-10-9-14-7-5-4-6-8-14;/h4-8,12,16H,3,9-11H2,1-2H3;1H

InChI Key

NCJUACAWIGGVCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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